molecular formula C13H13BrClNO B14017532 (S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one

(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one

Cat. No.: B14017532
M. Wt: 314.60 g/mol
InChI Key: ASIQKTWJWGLNOF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one is a synthetic compound belonging to the isoindolinone class. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13BrClNO

Molecular Weight

314.60 g/mol

IUPAC Name

5-bromo-7-chloro-2-[(1S)-1-cyclopropylethyl]-3H-isoindol-1-one

InChI

InChI=1S/C13H13BrClNO/c1-7(8-2-3-8)16-6-9-4-10(14)5-11(15)12(9)13(16)17/h4-5,7-8H,2-3,6H2,1H3/t7-/m0/s1

InChI Key

ASIQKTWJWGLNOF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Br)Cl

Canonical SMILES

CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.